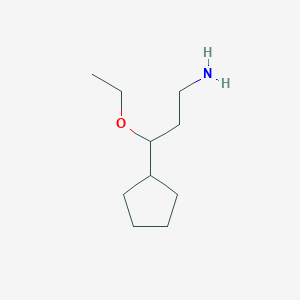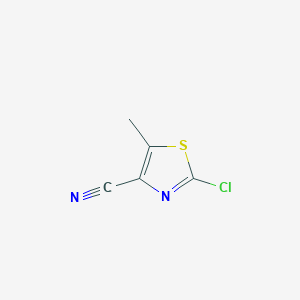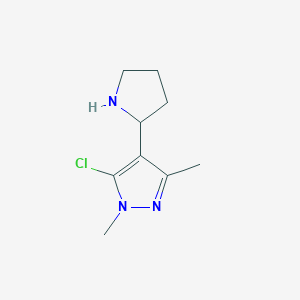![molecular formula C11H12N2OS B1459294 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421509-29-6](/img/structure/B1459294.png)
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for a similar compound, 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol, is provided . This can give some insight into the molecular structure of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.29 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Synthesis and Transformation of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including thiazoles and their derivatives, is a significant area of research. Studies have demonstrated methods for synthesizing 4-phosphorylated derivatives of 1,3-azoles, showcasing their chemical and biological properties. Such compounds are known for a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects (Abdurakhmanova et al., 2018).
Biological Activities of Benzazoles
Benzazoles and their derivatives, which include structural motifs similar to "1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol," are noted for their diversity of biological activities. These molecules are utilized in medicinal chemistry for their therapeutic potential, demonstrating activities such as cytotoxicity, inhibition of cell proliferation, and potential as therapeutic agents due to their varied biological mechanisms (Rosales-Hernández et al., 2022).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and derivatives are substantial in pharmaceutical chemistry, exhibiting a wide range of therapeutic capabilities. The antimicrobial and antiviral properties of benzothiazoles are of particular interest, suggesting their potential as candidates for new drug development against various pathogens, including multi-drug resistant microbes and viruses causing diseases like COVID-19 (Elamin et al., 2020).
Structural Activity Relationship in Medicinal Chemistry
The structural activity relationship (SAR) of benzothiazole derivatives underscores their importance in medicinal chemistry. These compounds exhibit a plethora of pharmacological activities with minimal toxic effects, highlighting the benzothiazole scaffold's significance in developing new therapeutic agents for various diseases, including viral, microbial, anti-diabetic, and anti-tumor applications (Bhat & Belagali, 2020).
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that this compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that the compound may have significant analgesic and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules in the environment. For instance, it is recommended to store the compound at 4°C and protect it from light .
Analyse Biochimique
Biochemical Properties
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases or phosphatases, leading to changes in phosphorylation states of key signaling molecules. Additionally, it can affect the transcription of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, inhibiting or activating their activity. This compound can also interact with DNA or RNA, influencing gene expression. The changes in enzyme activity and gene expression ultimately lead to alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range results in optimal effects without toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can lead to changes in metabolic flux or levels of specific metabolites. For example, it may be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-2-4-9-10(7)12-11(15-9)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQLCEWSPTTXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)

![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)

![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)